molecular formula C30H54Cl2N2O B12687381 (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 84697-04-1

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride

Cat. No.: B12687381
CAS No.: 84697-04-1
M. Wt: 529.7 g/mol
InChI Key: QXOXRMVPVOLDFY-UHFFFAOYSA-N
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Description

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C30H54Cl2N2O. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride typically involves the quaternization of dimethyl[3-[(1-oxooctadecyl)amino]propyl]amine with p-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzyl chloride moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted ammonium salts.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis and protein extraction protocols.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents .

Mechanism of Action

The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell walls and disrupts their integrity .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.

    Dodecylbenzenesulfonic Acid: A surfactant with applications in detergents and cleaning agents .

Uniqueness

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides enhanced surfactant properties and antimicrobial efficacy compared to other similar compounds .

Properties

CAS No.

84697-04-1

Molecular Formula

C30H54Cl2N2O

Molecular Weight

529.7 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C30H53ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30(34)32-25-19-26-33(2,3)27-28-21-23-29(31)24-22-28;/h21-24H,4-20,25-27H2,1-3H3;1H

InChI Key

QXOXRMVPVOLDFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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